molecular formula C12H17N3O4S B3069816 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine CAS No. 1000018-29-0

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine

Cat. No.: B3069816
CAS No.: 1000018-29-0
M. Wt: 299.35 g/mol
InChI Key: QPJJKMMOKHYSIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine is a heterocyclic organic compound with the molecular formula C₁₂H₁₇N₃O₄S and a molecular weight of 299.345 g/mol . Its structure features a piperazine ring substituted with a 2-methyl-4-(methylsulfonyl)-6-nitrophenyl group. The methylsulphonyl (-SO₂CH₃) and nitro (-NO₂) groups at positions 4 and 6, respectively, contribute to its distinct electronic and steric properties. This compound is cataloged under CAS No. 1000018-29-0 and ChemSpider ID 21328691, with applications primarily as a synthetic intermediate in pharmaceutical research .

Properties

IUPAC Name

1-(2-methyl-4-methylsulfonyl-6-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-9-7-10(20(2,18)19)8-11(15(16)17)12(9)14-5-3-13-4-6-14/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJJKMMOKHYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCNCC2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable precursor followed by sulfonation and subsequent piperazine ring formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process. These methods ensure consistent quality and efficiency in producing the compound .

Chemical Reactions Analysis

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can also interact with receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Piperazine derivatives exhibit diverse pharmacological and chemical properties depending on substituent groups. Below is a detailed comparison of the target compound with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine C₁₂H₁₇N₃O₄S 2-Me, 4-SO₂Me, 6-NO₂ 299.345 Pharmaceutical intermediate
1-Methyl-4-(4-nitrophenyl)piperazine C₁₁H₁₅N₃O₂ 1-Me, 4-NO₂ (para) 221.26 High-yield synthesis (96.43%); NMR data
1-[(2-Nitrophenyl)sulfonyl]piperazine C₁₀H₁₃N₃O₄S 2-NO₂, benzenesulfonyl 271.291 Lower solubility; 95% purity
1-(Methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine C₁₅H₂₃N₂O₅S 4-SO₂Me, 2,3,4-OMe-benzyl 343.42 Hybrid molecules for ischemia/infection
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) C₁₁H₁₃F₃N₂ 3-CF₃ 230.23 5-HT₁B/1C agonist; locomotor suppression

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The methylsulphonyl group in the target compound enhances electron-withdrawing effects compared to simple nitro or sulfonyl substituents in analogs like 1-[(2-nitrophenyl)sulfonyl]piperazine . This group may improve metabolic stability in drug design . Positional isomerism: The 6-nitro group in the target compound vs.

Synthetic Accessibility

  • The target compound’s synthesis is likely more complex due to multiple substituents (methyl, methylsulphonyl, nitro). In contrast, 1-Methyl-4-(4-nitrophenyl)piperazine is synthesized in 96.43% yield via a one-step nucleophilic substitution .

Biological Activity Unlike TFMPP (a serotonin receptor agonist with a trifluoromethyl group) , the target compound’s nitro and methylsulphonyl groups may confer selectivity for non-CNS targets, such as enzyme inhibition or antimicrobial activity.

Physicochemical Properties

  • The target compound’s higher molecular weight (299.345 g/mol ) compared to simpler analogs (e.g., 221.26 g/mol for 1-Methyl-4-(4-nitrophenyl)piperazine) may reduce solubility but improve membrane permeability .

Biological Activity

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine is a synthetic organic compound with notable biological activities. Its structure includes a piperazine ring, a methylsulfonyl group, and a nitrophenyl group, contributing to its reactivity and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H17N3O4S
  • IUPAC Name : this compound
  • Functional Groups :
    • Piperazine ring
    • Methylsulfonyl group
    • Nitro group on a phenyl ring

The unique combination of these functional groups enhances the compound's interaction with biological targets, making it a subject of interest in medicinal chemistry.

Research indicates that this compound interacts with various molecular targets, including enzymes and receptors. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to active or allosteric sites, affecting signal transduction pathways and cellular responses.
  • Antinociceptive Properties : Studies suggest that it may have potential applications in pain management due to its ability to modulate pain pathways.
  • Cellular Interaction : The nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components, thereby influencing biological effects.

Biological Activity Overview

The biological activities of this compound include:

  • Antimicrobial Activity : Preliminary studies show potential antimicrobial properties, indicating its usefulness in treating infections.
  • Anticancer Properties : Ongoing research is exploring its efficacy against various cancer cell lines, particularly through mechanisms involving apoptosis induction .
  • Pain Relief : Its antinociceptive effects suggest it could be developed into a therapeutic agent for pain management.

Comparative Analysis with Similar Compounds

The following table summarizes structural comparisons with related compounds:

Compound NameStructural FeaturesUnique Aspects
1-[2-(Methylsulfonyl)-4-nitrophenyl]piperazineContains piperazine and sulfonyl groupsLacks the methyl group on the phenyl ring
2-(Methylsulfonyl)-4-nitroanilinePrecursor for synthesisSimple structure without piperazine ring
4-NitrophenylhomopiperazineSimilar core structureLacks the methylsulfonyl group

This comparison highlights the unique structural characteristics of this compound, which may contribute to its distinct biological activities.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

  • Antinociceptive Study : A study investigated the antinociceptive effects of various piperazine derivatives, including this compound. Results indicated significant pain relief in animal models, suggesting potential as an analgesic agent .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound exhibited activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent.
  • Cancer Cell Line Studies : Research on cancer cell lines revealed that treatment with this compound led to increased apoptosis markers such as cleaved PARP and caspase-3, indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine, and what experimental conditions optimize yield?

  • Methodological Answer : The compound can be synthesized via multi-step protocols, including (1) nitration of precursor aromatic rings under controlled acidic conditions (e.g., HNO₃/H₂SO₄), (2) sulfonylation using methylsulfonyl chloride in the presence of a base (e.g., triethylamine), and (3) piperazine coupling via nucleophilic aromatic substitution (SNAr) at elevated temperatures (60–80°C) in polar aprotic solvents like DMF . Yield optimization requires strict control of stoichiometry, reaction time (12–24 hr), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures).

Q. How can the physicochemical properties of this compound be characterized for research applications?

  • Methodological Answer : Key characterization techniques include:

  • HPLC-PDA for purity assessment (>98% purity threshold) .
  • UV-Vis and fluorescence spectroscopy to study electronic transitions and solvent interactions, particularly at varying pH (e.g., pH 3–9) .
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine thermal stability and melting points .
  • LogP and solubility profiling using shake-flask methods in buffers (e.g., PBS) and organic solvents (e.g., DMSO) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : The compound is stable at 2–8°C in inert, light-protected containers (e.g., amber vials). Degradation risks include:

  • Hydrolysis in aqueous media (avoid prolonged exposure to moisture).
  • Photodegradation under UV light (use UV-cutoff filters during handling).
  • Oxidation in the presence of peroxides (store under nitrogen atmosphere) .

Advanced Research Questions

Q. How does the methylsulphonyl group influence the compound’s structure-activity relationship (SAR) in enzyme inhibition studies?

  • Methodological Answer : The methylsulphonyl moiety enhances hydrogen-bond acceptor capacity (TPSA ~90 Ų) and stabilizes interactions with catalytic residues in enzymes (e.g., CYP450 isoforms). SAR studies suggest:

  • CYP2D6 inhibition is modulated by steric effects from the 2-methyl substituent .
  • Nitrophenyl groups contribute to π-π stacking in active sites, as shown in kinase inhibition assays .
  • Computational docking (AutoDock Vina) and MD simulations (AMBER) can validate binding modes .

Q. How to resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Discrepancies arise from:

  • Assay variability (e.g., fluorogenic vs. radiometric CYP inhibition assays).
  • Impurity interference (e.g., residual solvents like DMSO affecting enzyme activity).
  • Buffer composition (e.g., ionic strength altering compound solubility).
    • Resolution : Standardize assays using positive controls (e.g., quinidine for CYP2D6) and validate purity via LC-MS .

Q. What toxicological profiling is required for preclinical evaluation?

  • Methodological Answer : Prioritize:

  • Ames test for mutagenicity (TA98/TA100 strains ± metabolic activation) .
  • hERG inhibition screening (patch-clamp assays) to assess cardiac risk .
  • In vitro hepatotoxicity (HepG2 cell viability assays) .
    • Note : Existing data gaps in acute toxicity (LD₅₀) necessitate OECD 423-compliant rodent studies .

Q. How to design analytical methods for detecting trace impurities in synthesized batches?

  • Methodological Answer : Use UHPLC-QTOF-MS with:

  • C18 columns (2.1 × 100 mm, 1.7 µm) and gradient elution (0.1% formic acid in acetonitrile/water).
  • Forced degradation studies (acid/base/thermal stress) to identify potential impurities .

Q. What computational strategies predict metabolic pathways and metabolite formation?

  • Methodological Answer :

  • In silico tools : Use MetaSite (Molecular Discovery) to predict Phase I/II metabolism sites.
  • Density Functional Theory (DFT) to model nitro-reduction pathways (e.g., nitro → amine conversion) .

Key Research Gaps

  • Crystallographic data for enzyme-cofactor complexes (requires X-ray crystallography).
  • In vivo pharmacokinetics (e.g., bioavailability, tissue distribution).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine
Reactant of Route 2
1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.